Didesethyl Quinagolide-d7 Hydrochloride
CAS No.:
Cat. No.: VC0209228
Molecular Formula: C₁₆H₁₈D₇ClN₃O₃S
Molecular Weight: 382.96
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₆H₁₈D₇ClN₃O₃S |
---|---|
Molecular Weight | 382.96 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Identification
Didesethyl Quinagolide-d7 Hydrochloride represents a specialized modification of quinagolide, characterized by the substitution of seven hydrogen atoms with deuterium (a stable isotope of hydrogen) and the removal of two ethyl groups. The compound's molecular formula is C16H18D7ClN3O3S with a molecular weight of 382.96 g/mol . This deuterated derivative maintains the core structural elements responsible for dopamine D2 receptor binding while incorporating modifications that may alter its metabolic profile.
Parent Compound Background
The parent compound, quinagolide, serves as a non-ergot-derived selective dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemia . Understanding quinagolide's pharmacological properties provides essential context for evaluating the potential applications of its deuterated analog. Quinagolide effectively reduces elevated prolactin levels by binding to dopamine D2 receptors in the anterior pituitary, inhibiting prolactin secretion from lactotroph cells .
Significance of Deuteration
Deuteration, the process of replacing hydrogen atoms with deuterium, represents an important pharmaceutical development strategy. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can significantly alter a compound's metabolic stability and pharmacokinetic profile. This modification typically results in reduced rates of metabolic processes that involve breaking carbon-hydrogen bonds, potentially extending the compound's half-life and improving its bioavailability without significantly altering its receptor binding properties.
Pharmacological Properties
Comparison with Related Dopamine Agonists
The following table provides a comparative analysis of quinagolide and other dopamine agonists used in hyperprolactinemia treatment:
Compound | Classification | Dosing Regimen | PRL Normalization Rate | Tumor Reduction (>50%) | Side Effect Frequency |
---|---|---|---|---|---|
Quinagolide | Non-ergot dopamine D2 agonist | 75 μg once daily | 75% | ~20% | 55% |
Cabergoline | Non-ergot dopamine D2 agonist | 0.5 mg twice weekly | 90% | Not specified | 30% |
Bromocriptine | Ergot-derived dopamine agonist | Multiple daily doses | Lower than CAB/QUI | Lower than CAB/QUI | Higher than CAB/QUI |
Table 1: Comparative analysis of quinagolide and other dopamine agonists in hyperprolactinemia treatment
Pharmacokinetic Implications of Deuteration
The deuteration in Didesethyl Quinagolide-d7 Hydrochloride potentially confers several pharmacokinetic advantages compared to the non-deuterated parent compound. The kinetic isotope effect resulting from deuterium substitution typically leads to:
-
Enhanced metabolic stability due to stronger carbon-deuterium bonds
-
Potentially extended half-life in biological systems
-
Modified absorption, distribution, metabolism, and excretion (ADME) profiles
-
Reduced formation of potentially toxic metabolites
-
More consistent plasma concentration levels
These properties make deuterated compounds particularly valuable in pharmacological research, allowing scientists to distinguish between effects of the parent drug and its metabolites while potentially improving therapeutic indices.
Analytical Considerations
Parameter | Typical Values for LC-MS/MS Methods |
---|---|
Linearity Range | 0-100 μg/mL |
Correlation Coefficient (r²) | >0.99 |
Intra-assay Precision (CV%) | <5% |
Inter-assay Precision (CV%) | <15% |
Lower Limit of Quantification (LLOQ) | 1-2 μg/mL |
Recovery | >90% |
Table 2: Typical analytical performance parameters for LC-MS/MS methods for pharmaceutical compounds
Research Applications
Metabolic Studies
Didesethyl Quinagolide-d7 Hydrochloride serves as a valuable tool in metabolic studies, allowing researchers to track the biotransformation and elimination pathways of quinagolide. The deuterium labeling enables differentiation between parent drug and metabolites, facilitating the identification of specific metabolic routes and their kinetics. This information is crucial for understanding the pharmacokinetic profile of quinagolide and developing improved therapeutic strategies for hyperprolactinemia.
Pharmacokinetic Investigations
The deuterated nature of Didesethyl Quinagolide-d7 Hydrochloride makes it particularly useful in pharmacokinetic studies. Researchers can utilize this compound to investigate absorption, distribution, metabolism, and excretion (ADME) parameters with greater precision. The ability to distinguish between parent compound and metabolites through mass spectrometric detection allows for more accurate determination of pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Reference Standard Applications
Clinical Context
Hyperprolactinemia Treatment Overview
While Didesethyl Quinagolide-d7 Hydrochloride itself is primarily a research tool rather than a therapeutic agent, understanding the clinical applications of quinagolide provides important context. Hyperprolactinemia, characterized by elevated prolactin levels, can cause various symptoms including menstrual irregularities, galactorrhea, infertility, and sexual dysfunction .
Clinical studies have demonstrated that quinagolide effectively normalizes prolactin levels in approximately 69% of patients with hyperprolactinemia, with tumor reduction (>50%) observed in about 20% of cases . The clinical efficacy of quinagolide in improving symptoms such as amenorrhea, oligomenorrhea, galactorrhea, and impotence is comparable to that of other dopamine agonists like cabergoline .
Comparative Efficacy and Tolerability
Future Research Directions
Development of Improved Therapeutic Agents
The structural insights gained from studying Didesethyl Quinagolide-d7 Hydrochloride may contribute to the development of next-generation dopamine agonists with enhanced pharmacokinetic properties and improved therapeutic indices. The understanding of structure-activity relationships and metabolic pathways facilitated by deuterated analogs can guide medicinal chemistry efforts aimed at optimizing drug candidates for hyperprolactinemia treatment.
Advanced Analytical Method Development
Future research may focus on developing more sensitive and specific analytical methods for detecting and quantifying quinagolide and its metabolites in biological matrices. The application of emerging technologies such as high-resolution mass spectrometry and advanced chromatographic techniques may further enhance our ability to characterize the pharmacokinetic properties of quinagolide and related compounds.
Expanded Clinical Applications
While current applications of quinagolide primarily focus on hyperprolactinemia treatment, ongoing research may identify additional therapeutic areas where dopamine D2 receptor modulation could provide clinical benefits. The availability of well-characterized research tools like Didesethyl Quinagolide-d7 Hydrochloride supports these investigations by facilitating mechanistic studies and pharmacokinetic analyses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume